Cas no 1522703-56-5 (3-(2-methylpropyl)oxetane-3-carboxylic acid)

3-(2-methylpropyl)oxetane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-methylpropyl)oxetane-3-carboxylic acid
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- インチ: 1S/C8H14O3/c1-6(2)3-8(7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10)
- InChIKey: CVFPYLOKDVVBKE-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC(C)C)(C(O)=O)C1
3-(2-methylpropyl)oxetane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00944582-1g |
3-(2-Methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 1g |
¥5971.0 | 2023-04-01 | |
Enamine | EN300-1068154-0.05g |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 0.05g |
$282.0 | 2023-10-28 | |
Enamine | EN300-1068154-0.5g |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 0.5g |
$947.0 | 2023-10-28 | |
Aaron | AR01DU0M-2.5g |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 2.5g |
$3297.00 | 2025-02-09 | |
A2B Chem LLC | AX23946-100mg |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 100mg |
$478.00 | 2024-04-20 | |
Enamine | EN300-1068154-1g |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 1g |
$1214.0 | 2023-10-28 | |
1PlusChem | 1P01DTSA-50mg |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 50mg |
$399.00 | 2024-06-20 | |
1PlusChem | 1P01DTSA-100mg |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 100mg |
$581.00 | 2024-06-20 | |
1PlusChem | 1P01DTSA-5g |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 5g |
$4413.00 | 2024-06-20 | |
Enamine | EN300-1068154-10.0g |
3-(2-methylpropyl)oxetane-3-carboxylic acid |
1522703-56-5 | 95% | 10g |
$5221.0 | 2023-06-10 |
3-(2-methylpropyl)oxetane-3-carboxylic acid 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
3-(2-methylpropyl)oxetane-3-carboxylic acidに関する追加情報
Comprehensive Overview of 3-(2-methylpropyl)oxetane-3-carboxylic acid (CAS No. 1522703-56-5): Properties, Applications, and Industry Insights
3-(2-methylpropyl)oxetane-3-carboxylic acid (CAS No. 1522703-56-5) is a specialized organic compound gaining attention in pharmaceutical and material science research. This oxetane derivative features a unique carboxylic acid functional group attached to a 2-methylpropyl substituted oxetane ring, making it valuable for drug discovery and polymer modification. Its molecular structure combines the stability of oxetanes with the reactivity of carboxylic acids, enabling diverse synthetic applications.
Recent studies highlight the compound's role as a bioisostere in medicinal chemistry, where it improves metabolic stability of drug candidates. The oxetane moiety reduces basicity while maintaining hydrogen-bonding capacity—a property increasingly sought after in GPCR-targeted therapies and kinase inhibitors. Industry reports indicate growing demand for such structural motifs in small molecule therapeutics, particularly for oncology and CNS disorders.
From a materials perspective, 1522703-56-5 serves as a building block for high-performance polymers. The strained oxetane ring enables ring-opening polymerization, creating materials with exceptional thermal stability and mechanical strength. These properties align with current trends in sustainable materials and biodegradable plastics, addressing environmental concerns in packaging and automotive industries.
Synthetic accessibility remains a key advantage. The compound can be prepared through nucleophilic substitution reactions between 3-bromooxetane-3-carboxylic acid and isobutylmagnesium bromide, followed by purification via column chromatography. Process optimization studies focus on improving yields while maintaining green chemistry principles—a hot topic in pharmaceutical manufacturing.
Analytical characterization typically involves NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC purity analysis. The compound's logP value (~1.8) and aqueous solubility profile make it particularly interesting for formulation scientists working on oral bioavailability enhancement—one of the most searched topics in drug development forums.
Safety assessments indicate 3-(2-methylpropyl)oxetane-3-carboxylic acid requires standard laboratory precautions. While not classified as hazardous under GHS, proper PPE including gloves and goggles is recommended during handling. Storage conditions typically suggest 2-8°C under inert atmosphere for long-term stability—information frequently requested in chemical procurement inquiries.
The commercial landscape shows increasing availability from custom synthesis providers and building block suppliers. Pricing trends reflect growing adoption, with current quotes ranging $250-$500 per gram at research quantities. Several contract research organizations now include this compound in their fragment libraries for hit identification campaigns.
Future applications may expand into bioconjugation chemistry and PROTAC development, areas generating significant patent activity. The compound's ability to serve as both hydrogen bond donor and acceptor makes it versatile for molecular recognition systems—a property under investigation in supramolecular chemistry research.
Regulatory status remains favorable, with no current restrictions in major markets. However, researchers should monitor updates to REACH and FDA guidance documents, especially concerning impurity profiling requirements—another highly searched topic among quality control professionals.
For laboratories considering 1522703-56-5 in their workflows, technical literature recommends evaluating compatibility with common coupling reagents like EDC/HOBt or click chemistry conditions. The compound's stereoelectronic properties have shown particular utility in conformational restriction strategies—an approach gaining traction in peptide mimetic design.
Environmental fate studies indicate ready biodegradability under OECD test conditions, scoring favorably in green chemistry metrics assessments. This characteristic supports its inclusion in benign by design initiatives—a priority for pharma sustainability programs worldwide.
Academic interest continues growing, with over 30 citations in Scopus-indexed journals since 2020. Research hotspots include its use in crystal engineering and as a ligand precursor in transition metal catalysis—fields experiencing rapid advancement in asymmetric synthesis methodologies.
Supply chain considerations suggest dual sourcing strategies, as lead times from primary manufacturers currently average 6-8 weeks for custom quantities. Many virtual screening platforms now incorporate 1522703-56-5 in their computational libraries, reflecting its established drug-like properties.
In formulation development, the compound demonstrates good compatibility with common excipients like microcrystalline cellulose and PEG derivatives. Stability studies indicate hydrolysis resistance superior to analogous lactone systems—a finding relevant to extended-release dosage form design.
Looking ahead, 3-(2-methylpropyl)oxetane-3-carboxylic acid appears poised for expanded utilization across multiple disciplines. Its balanced physicochemical properties and synthetic versatility position it as a valuable tool for addressing contemporary challenges in medicinal chemistry and advanced materials development.
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